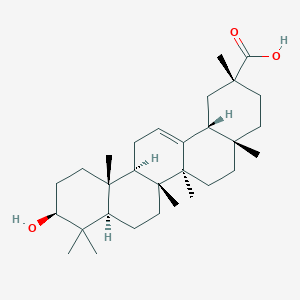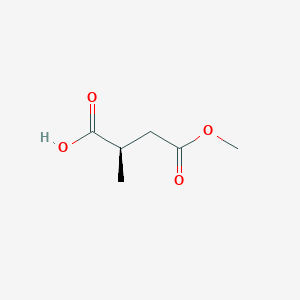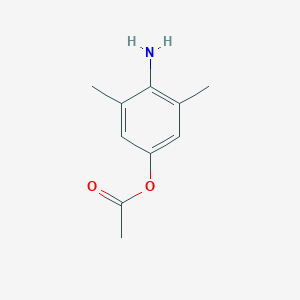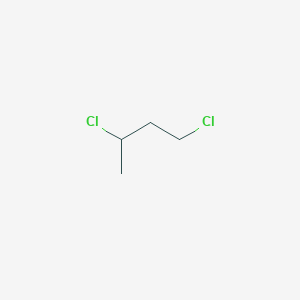
1,2,3,7,8-Pentachloronaphthalene
Übersicht
Beschreibung
1,2,3,7,8-Pentachloronaphthalene is a persistent organohalogenated pollutant found in the air and wastewater . It is a solid substance with a color ranging from beige to dark yellow .
Molecular Structure Analysis
The molecular formula of this compound is C10H3Cl5 . Its molecular weight is 300.39582 .Physical And Chemical Properties Analysis
This compound is slightly soluble in dichloromethane and chloroform . It is a solid substance with a color ranging from beige to dark yellow .Wissenschaftliche Forschungsanwendungen
Isomer Analysis in Environmental Samples : A study by Imagawa, Yamashita, and Miyazaki (1993) identified all isomers of tetra- and pentachloronaphthalenes in fly ash from a municipal waste incinerator and Halowax 1014, a technical mixture. They found that the 1,2,3,6,7-PeCN isomer, related to bioaccumulating hexachloronaphthalene, was abundant in fly ash, highlighting its environmental prevalence and potential risk (Imagawa, Yamashita, & Miyazaki, 1993).
Presence in Polychlorinated Biphenyls (PCBs) : Roach and Pomerantz (1974) detected pentachloronaphthalene in a Japanese polychlorinated biphenyl sample (KC-400), raising concerns about its contribution to environmental pollution and associated health risks (Roach & Pomerantz, 1974).
Synthesis and Characterization : Auger et al. (1993) reported improved synthesis methods for polychloronaphthalenes, including pentachloronaphthalene, providing essential data for characterizing these compounds and understanding their environmental impact (Auger et al., 1993).
Tissue Distribution and Elimination : A study by Kilanowicz, Galoch, and Sapota (2004) investigated the distribution and elimination of pentachloronaphthalene in rats, finding slow turnover rates and potential for accumulation in the body, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Chlorinated Naphthalenes in Human Tissues : Williams, Kennedy, and Lebel (1993) analyzed human adipose tissue samples for chlorinated naphthalenes, including unidentified pentachloronaphthalene, indicating its presence in humans and potential health concerns (Williams, Kennedy, & Lebel, 1993).
Polychlorinated Naphthalenes (PCNs) in the Environment : Falandysz (1998) reviewed data on PCNs, including pentachloronaphthalene, discussing their widespread environmental presence, sources, persistence, and toxicity (Falandysz, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,7,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRRJXVSQTZQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164494 | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150205-21-3 | |
| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)


![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)
